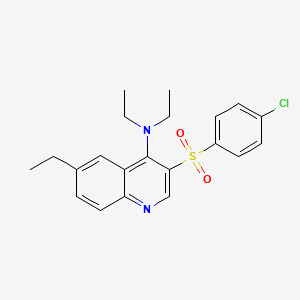

3-((4-chlorophenyl)sulfonyl)-N,N,6-triethylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((4-chlorophenyl)sulfonyl)-N,N,6-triethylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. Quinolines are found in many biologically active compounds and are part of several pharmaceutical drugs . The compound also contains a sulfonyl group attached to a 4-chlorophenyl group. Sulfonyl groups are common in various drug molecules and can influence the potency, bioavailability, and metabolism of the drug .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a quinoline ring with a sulfonyl group attached to the 3-position. This sulfonyl group would be further substituted with a 4-chlorophenyl group. There would also be N,N,6-triethyl groups attached to the quinoline ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline ring, the sulfonyl group, and the 4-chlorophenyl group. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl and 4-chlorophenyl groups) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Diversity-Oriented Synthesis Approaches

- Copper(I)-Catalyzed Reactions : A study by (Chen et al., 2011) described a copper(I)-catalyzed three-component reaction involving similar sulfonyl azides and amines, highlighting a method for efficient synthesis of complex molecules.

Synthesis of Arylsulfonylquinoline Derivatives

- Tert-Butyl Hydroperoxide Mediated Synthesis : Research by (Zhang et al., 2016) focused on creating 3-arylsulfonylquinoline derivatives, emphasizing their importance as pharmaceutical drugs and presenting a new synthesis method.

Investigation of Tubulin Polymerization Inhibitors

- Impact of Bridging Groups : A study by (Lee et al., 2011) explored the effects of different bridging groups in 5-amino-6-methoxyquinoline derivatives on biological activity, including sulfone groups.

Radical Cyclizations Forming Polycyclic Imines

- Cyclizations of Cyclic Ene Sulfonamides : The research by (Zhang et al., 2013) demonstrated how cyclic ene sulfonamides undergo radical cyclizations to form stable polycyclic imines, relevant to the chemical behavior of similar sulfonyl compounds.

Synthesis of Heterocyclic Compounds

- Aza-aromatic Hydroxylamine-O-Sulfonates : Sączewski et al. (2011) investigated the use of hydroxylamine-O-sulfonic acid in nucleophilic amination, relevant to the synthesis of heterocyclic compounds including those with sulfonyl groups (Sączewski et al., 2011).

Antiviral Activity of Sulfonamide Derivatives

- Synthesis and Antiviral Activity : Chen et al. (2010) synthesized new sulfonylquinoxaline derivatives and evaluated their antiviral activities, showcasing the biological relevance of such compounds (Chen et al., 2010).

Molecular Structure Studies

- Derivatives of Fluoro-Sulfonylisoquinoline : Ohba et al. (2012) examined the molecular structure of various derivatives of fluoro-sulfonylisoquinoline, providing insights into the structural aspects of similar compounds (Ohba et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N,6-triethylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2S/c1-4-15-7-12-19-18(13-15)21(24(5-2)6-3)20(14-23-19)27(25,26)17-10-8-16(22)9-11-17/h7-14H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWINZBBLHCFJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2440549.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)

![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B2440559.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2440562.png)

![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)

![4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440568.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)